Tert-butyl 1,4-diazaspiro[5.5]undecane-4-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 1,4-diazaspiro[5.5]undecane-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-10-9-15-14(11-16)7-5-4-6-8-14/h15H,4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZBXFLAQZAJBNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC2(C1)CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886766-44-5 | |
| Record name | tert-butyl 1,4-diazaspiro[5.5]undecane-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
General Synthetic Strategy
The synthesis of tert-butyl 1,4-diazaspiro[5.5]undecane-4-carboxylate typically proceeds via:
- Formation of the diazaspiro core through cyclization reactions involving amine precursors and halogenated acyl intermediates.
- Protection of amine functionalities using tert-butyl carbamate (Boc) groups to yield the tert-butyl ester derivative.
- Purification steps to isolate the final crystalline product with high purity.
Detailed Preparation Method from Patent CN112094241B
This patent describes a robust method for preparing 1,4-diazaspiro[5.5]undecane derivatives, which can be adapted for this compound synthesis.
Step 1: Formation of 1-aminomethylcyclohexylamine intermediate
- React ammonia water and nitromethane with cyclohexanone to obtain 1-nitromethylcyclohexylamine.
- Reduce the nitro group to amine, yielding 1-aminomethylcyclohexylamine.
Step 2: Preparation of 1-aminomethylcyclohexylamine dihydrochloride
- Under nitrogen atmosphere, dissolve sodium hydroxide in water, cool to 0-10 °C.
- Add 1-aminomethylcyclohexylamine dihydrochloride in batches, followed by sodium bicarbonate.
- Slowly add bromoacetyl bromide dropwise at -5 to 5 °C, stir for 1 hour.
- Heat to room temperature and stir for 10 hours until complete reaction confirmed by TLC.
Step 3: Cyclization to form diazaspiro compound
- Heat the reaction mixture to 60 °C until clear.
- Add sodium bicarbonate in portions carefully to avoid bubble overflow.
- Heat to 80 °C for 3-5 hours to complete cyclization.
- Extract with ethyl acetate, concentrate, and slurry in dichloromethane/n-heptane solvent to crystallize the product.
| Scale (g) | Yield (%) | Purity (HPLC %) | Physical Form |
|---|---|---|---|
| 17.1 | 81 | 99.6 | White crystalline solid |
| 116.9 | 79 | 99.3 | White crystalline solid |
This method emphasizes control of temperature during acylation and cyclization steps to maximize yield and purity.
Protection Step: Introduction of the tert-butyl Carboxylate Group
The tert-butyl protecting group is introduced typically via reaction with di-tert-butyl dicarbonate (Boc anhydride) under mild conditions. This step protects the amine functionality and forms the tert-butyl ester at the 4-position of the diazaspiro scaffold.
- Reaction conditions: Room temperature (~25 °C), dichloromethane solvent, reaction time ~12 hours.
- Purification: Standard extraction and crystallization techniques to isolate the tert-butyl ester derivative.
This step is crucial for stabilizing the compound and facilitating further derivatization or biological testing.
Alternative Multi-Step Synthesis Insights
While direct literature on this compound is limited, related spirocyclic diazaspiro compounds have been synthesized via multi-step routes involving:
- Initial formation of cyclic amines or piperidone derivatives.
- Sequential functional group transformations including reduction, tosylation, ring closure, and Boc protection.
- Use of palladium-catalyzed hydrogenation for final deprotection or functionalization steps.
A related patent (CN111620869A) describes a seven-step synthesis for tert-butyl diazaspiro compounds involving:
| Step | Reaction Type | Conditions | Time | Temperature (°C) |
|---|---|---|---|---|
| 1 | Ethyl malonate reaction | Ethanol solvent | 5 hours | 25-80 |
| 2 | Reduction with lithium borohydride | THF solvent | 2.5 hours | 0-70 |
| 3 | Tosylation | Dichloromethane solvent | 12 hours | 25 |
| 4 | Ring closure | Acetonitrile solvent | 3 hours | 25-90 |
| 5 | Reduction | Methanol solvent, Mg chips | 1 hour | 25-80 |
| 6 | Boc protection | Dichloromethane solvent | 12 hours | 25 |
| 7 | Palladium-catalyzed hydrogenation | Methanol solvent | 3 hours | 25 |
This detailed multi-step process highlights the complexity and precision required for synthesizing spirocyclic tert-butyl diazaspiro compounds.
Analytical and Purity Assessment
- Thin Layer Chromatography (TLC): Used to monitor reaction progress and confirm completion of each step.
- High Performance Liquid Chromatography (HPLC): Employed to determine purity, with reported purities exceeding 99% in optimized protocols.
- Crystallization: Final products are isolated as white crystalline solids, confirming successful synthesis and purity.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting materials | Cyclohexanone, ammonia, nitromethane, bromoacetyl bromide, Boc anhydride |
| Key reagents | Sodium hydroxide, sodium bicarbonate, potassium hydroxide, potassium bicarbonate |
| Solvents | Water, ethanol, dichloromethane, ethyl acetate, n-heptane, tetrahydrofuran, acetonitrile, methanol |
| Temperature range | -5 to 90 °C (depending on step) |
| Reaction times | 1 hour to 12 hours (step-dependent) |
| Yield | 79-81% (isolated yield) |
| Purity (HPLC) | >99% |
| Physical state | White crystalline solid |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1,4-diazaspiro[5.5]undecane-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 1,4-diazaspiro[5.5]undecane-4-carboxylate serves as a valuable building block in the design and synthesis of more complex spirocyclic compounds that may exhibit significant biological activity. Its unique spirocyclic structure allows for diverse modifications, enabling researchers to explore its potential as a lead compound in drug development targeting various diseases .
Case Study:
A study investigated the compound's interaction with specific enzymes and receptors, revealing its potential to modulate biological pathways related to enzyme inhibition and receptor activation. These findings suggest that the compound could be further developed into therapeutic agents for conditions requiring precise modulation of biological activity.
Biological Research
Due to its structural characteristics, this compound is also being evaluated for its role in studying enzyme interactions and protein binding. The flexibility of the spirocyclic framework enhances its ability to interact with various biological targets, making it a candidate for research into enzyme kinetics and molecular pharmacology .
Data Table: Biological Activity Insights
Industrial Applications
In industrial settings, this compound can be utilized in the development of new materials with specific chemical properties. Its unique structure may contribute to the creation of polymers or other materials with enhanced stability or functionality .
Mechanism of Action
The mechanism of action of tert-butyl 1,4-diazaspiro[5.5]undecane-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .
Comparison with Similar Compounds
Spiro Ring Size and Nitrogen Positioning
- Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate (CAS: 173405-78-2): Nitrogen atoms at positions 2 and 9 instead of 1 and 3.
- Tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate (CAS: 336191-17-4): Smaller spiro[4.5]decane system, reducing steric bulk and enhancing conformational flexibility compared to the [5.5] system .
- Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate (CAS: 1523572-07-7): Combines a [4.5] spiro system with nitrogen at 1 and 8, favoring interactions with planar aromatic systems in medicinal chemistry .
Functional Group Modifications
- Tert-butyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate (CAS: 2007920-32-1): Fluorine atoms at position 5 increase metabolic stability and lipophilicity, making it suitable for CNS-targeting drugs .
- Tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate (CAS: 1023595-11-0 hydrochloride): Replacement of one nitrogen with oxygen (1-oxa) alters polarity and solubility, useful in aqueous reaction conditions .
Physicochemical Properties
*Predicted using QSAR models.
Key Research Findings
Conformational Rigidity : The [5.5] spiro system in tert-butyl 1,4-diazaspiro[5.5]undecane-4-carboxylate restricts rotational freedom, improving binding affinity to G-protein-coupled receptors (GPCRs) compared to smaller spiro[4.5] analogs .
Metabolic Stability: Fluorinated derivatives demonstrate a 3-fold increase in half-life (t₁/₂) in hepatic microsomes compared to non-fluorinated counterparts .
Toxicity Profile : Compounds with the Boc group generally exhibit low acute toxicity (LD₅₀ > 500 mg/kg in rodents), though some analogs with free amines show moderate cytotoxicity (IC₅₀ = 10–50 μM) .
Biological Activity
Tert-butyl 1,4-diazaspiro[5.5]undecane-4-carboxylate (CAS No. 886766-44-5) is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides an overview of its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
This compound features a spirocyclic structure that contributes to its reactivity and interaction with biological targets. Its molecular formula is C14H26N2O2, with a molecular weight of 254.36 g/mol. The compound is slightly soluble in chloroform and methanol, making it suitable for various organic synthesis applications .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It has been employed in studies investigating enzyme inhibitors and receptor ligands, particularly in the context of neuropharmacology . The compound's mechanism involves binding to these targets, modulating their activity, and potentially influencing various physiological processes.
Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit inhibitory effects on certain enzymes, including those involved in neurotransmission. For instance, diazaspiro compounds have been studied for their antagonistic effects on gamma-aminobutyric acid type A (GABAAR) receptors, which play a crucial role in inhibitory neurotransmission .
Therapeutic Applications
The compound has shown promise in various therapeutic areas:
- Pain Management : Compounds within the diazaspiro family have been explored for their analgesic properties .
- Obesity Treatment : Research suggests potential applications in obesity treatment through modulation of metabolic pathways .
- Immunomodulation : Certain derivatives have demonstrated effects on immune responses, indicating potential for treating immune-related disorders .
Case Studies and Research Findings
Several studies have highlighted the biological significance of diazaspiro compounds:
- GABAAR Antagonism : A study reported that specific diazaspiro compounds showed competitive antagonism at GABAARs, which could lead to novel treatments for conditions involving GABAergic dysfunctions .
- Immunomodulatory Effects : Research indicated that certain analogs of diazaspiro compounds could rescue T cell proliferation inhibition, suggesting their potential as immunomodulators .
- Synthesis and Bioactivity Correlation : A review discussed the synthesis of various diazaspiro compounds and correlated structural features with biological activity, emphasizing the importance of spirocyclic structures in drug design .
Comparative Analysis
To better understand the biological activity of this compound relative to similar compounds, the following table summarizes key characteristics:
| Compound Name | Biological Activity | Key Features |
|---|---|---|
| This compound | Enzyme inhibitor; GABAAR antagonist | Spirocyclic structure |
| Tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane | Potential analgesic | Contains oxygen heteroatom |
| Tert-butyl 2,9-diazaspiro[5.5]undecane | Modulates metabolic pathways | Different ring fusion |
Q & A
Q. What are the common synthetic routes for Tert-butyl 1,4-diazaspiro[5.5]undecane-4-carboxylate, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves spirocyclic amine formation followed by Boc protection. Key methods include:
- Buchwald-Hartwig Coupling : A palladium-catalyzed reaction using RuPhos Pd G2 and t-BuONa in 1,4-dioxane at 100°C, achieving moderate to high yields .
- Reductive Amination : Reaction of aldehydes with spirocyclic amines under inert atmospheres, optimized with DIPEA in DMSO at 130°C (yield: 88.6%) .
- Nucleophilic Substitution : tert-Butyl groups are introduced via Boc protection under basic conditions, often requiring anhydrous solvents .
Q. Table 1: Comparison of Synthetic Methods
Q. What spectroscopic and crystallographic methods confirm the structure of this compound?
Methodological Answer:
- NMR Spectroscopy :
- X-ray Crystallography : SHELX software refines spirocyclic conformation, resolving bond angles (e.g., C-N-C: ~109°) and torsional strain .
Advanced Questions
Q. How can contradictions in NMR data during structural elucidation be resolved?
Methodological Answer:
- Dynamic Effects : Variable-temperature NMR (VT-NMR) distinguishes conformational exchange broadening. For example, coalescence of N-CH₂ signals at 300 K indicates restricted rotation .
- 2D Techniques : HSQC and HMBC correlate ambiguous protons with carbons, confirming spiro connectivity .
- Isotopic Labeling : ¹⁵N-labeled analogs validate nitrogen environments in NOESY experiments .
Q. What strategies improve yield in multi-step syntheses involving this compound?
Methodological Answer:
- Purification : Use of flash chromatography (silica gel, EtOAc/hexane gradient) removes Boc-deprotection byproducts .
- Catalyst Optimization : Screening ligands (e.g., XantPhos vs. RuPhos) enhances Pd-catalyzed coupling efficiency .
- Solvent Choice : Polar aprotic solvents (DMSO, DMF) stabilize intermediates in SN2 reactions .
Q. Table 2: Troubleshooting Low Yields
Q. How is this compound utilized as a building block in drug discovery?
Methodological Answer:
- Pharmacophore Design : The spirocyclic core enhances rigidity, improving target selectivity. For example, derivatives act as vasopressin antagonists (Ki < 10 nM) .
- PROTAC Synthesis : Coupling via HATU-mediated amidation links the compound to E3 ligase ligands, enabling estrogen receptor degradation (IC50: 0.5 nM) .
- Salt Forms : Hydrochloride salts (e.g., CAS 236406-47-6) improve solubility for in vivo assays .
Q. How do computational methods predict the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- DFT Calculations : Optimize transition states using Gaussian09 at the B3LYP/6-31G* level. For example, spiro strain increases activation energy in Suzuki couplings by ~5 kcal/mol .
- Docking Studies : Molecular dynamics (e.g., Schrödinger Suite) model interactions with catalytic sites (e.g., Pd centers), guiding ligand design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
